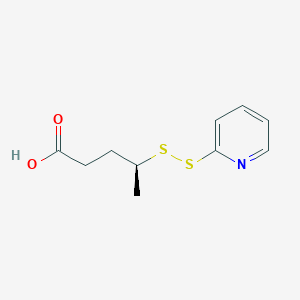

(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid

CAS No.:

Cat. No.: VC15775438

Molecular Formula: C10H13NO2S2

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2S2 |

|---|---|

| Molecular Weight | 243.4 g/mol |

| IUPAC Name | (4S)-4-(pyridin-2-yldisulfanyl)pentanoic acid |

| Standard InChI | InChI=1S/C10H13NO2S2/c1-8(5-6-10(12)13)14-15-9-4-2-3-7-11-9/h2-4,7-8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1 |

| Standard InChI Key | OOUPHXWHXYLQBK-QMMMGPOBSA-N |

| Isomeric SMILES | C[C@@H](CCC(=O)O)SSC1=CC=CC=N1 |

| Canonical SMILES | CC(CCC(=O)O)SSC1=CC=CC=N1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid possesses the molecular formula C₁₀H₁₃NO₂S₂, with a molar mass of 243.35 g/mol . Its structure features:

-

A pyridine ring substituted at the 2-position with a disulfide (-S-S-) group.

-

A pentanoic acid chain connected to the disulfide moiety, terminating in a carboxylic acid functional group.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES | CC(CCC(=O)O)SSC1=CC=CC=N1 | |

| InChIKey | OOUPHXWHXYLQBK-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 150.3 ([M+H]+) to 160.2 ([M+Na]+) |

Chemical Reactivity and Functional Properties

Disulfide Bond Dynamics

The disulfide bridge (-S-S-) is the compound’s most reactive site, undergoing reductive cleavage in intracellular environments (e.g., via glutathione) to release free thiols . This property is exploited in ADCs, where the linker’s lability ensures cytotoxic payload release upon internalization into target cells .

Carboxylic Acid Reactivity

The terminal carboxylic acid facilitates conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide-mediated amide bond formation (e.g., EDC/NHS coupling) . This enables precise attachment of therapeutic payloads while maintaining linker stability in systemic circulation.

Pyridine Coordination

The pyridine nitrogen participates in weak Lewis acid-base interactions, potentially enhancing solubility or modulating binding affinity in drug-target complexes .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for the (S)-enantiomer are scarce, general methods for analogous disulfide-linked compounds involve:

-

Disulfide Exchange: Reacting thiol-containing intermediates with pyridyl disulfides (e.g., 2,2'-dithiodipyridine) .

-

Stepwise Functionalization: Coupling pyridine-2-thiol to bromovaleric acid derivatives, followed by oxidation to form the disulfide .

Example Reaction Scheme:

-

Hexanoic acid → Coupling with methyl 6-aminopicolinate → Reduction → Oxidation to aldehyde .

-

Disulfide Formation: Reaction with 3-(pyridin-2-yldisulfaneyl)propanoic acid under controlled pH .

Purification and Characterization

Chromatographic techniques (HPLC, LC-MS) and nuclear magnetic resonance (NMR) are employed to validate purity and stereochemical integrity . Industrial batches report ≥98% purity, with storage recommendations at 2–8°C to prevent disulfide degradation .

Applications in Targeted Therapeutics

Antibody-Drug Conjugates (ADCs)

(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid serves as a cleavable linker in ADCs, exemplified by its use in maytansinoid conjugates for pancreatic, breast, and liver cancers . Key advantages include:

-

Tumor-Specific Activation: Disulfide reduction occurs preferentially in the reductive tumor microenvironment (TME), minimizing off-target toxicity .

-

Enhanced Pharmacokinetics: PEGylated variants improve solubility and plasma stability .

Table 2: ADC Efficacy in Preclinical Models

| Cancer Type | Tumor Growth Inhibition | Mechanism | Source |

|---|---|---|---|

| Triple-Negative Breast | 80–90% reduction | Immune TME rejuvenation ("cold" → "hot") | |

| Sorafenib-Resistant Liver | Complete regression | PS-targeted cytotoxicity |

Immune Microenvironment Modulation

Beyond payload delivery, ADCs incorporating this linker upregulate pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and recruit cytotoxic T lymphocytes, synergizing with checkpoint inhibitors .

Related Compounds and Derivatives

Structural Analogs

PEGylated Variants

Incorporating polyethylene glycol (PEG) spacers between the linker and payload improves aqueous solubility and reduces immunogenicity, critical for systemic ADC administration .

Future Directions

Stereochemical Optimization

Enantioselective synthesis of the (S)-configuration could enhance target binding or metabolic stability, warranting further study.

Combination Therapies

Pairing disulfide-linked ADCs with immune checkpoint inhibitors (e.g., anti-PD-1) may amplify antitumor responses, leveraging linker-mediated TME reprogramming .

Broad-Spectrum Applications

Ongoing research explores this linker’s utility in non-oncological contexts, including antibiotic delivery and diagnostic imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume